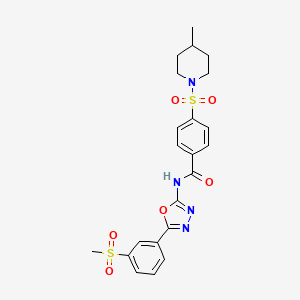

![molecular formula C8H14BrNO B2519369 9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide CAS No. 2416243-28-0](/img/structure/B2519369.png)

9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an attractive target for drug development.

Applications De Recherche Scientifique

Cycloaddition Reactions and Chemical Synthesis

Cycloaddition reactions play a pivotal role in the synthesis of bridged and complex cyclic compounds. For instance, the synthesis of 9-Aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes through cycloaddition reactions demonstrates the utility of these reactions in creating structurally intricate molecules (Nitta, Sogo, & Nakayama, 1979). Similarly, the photochemistry of 10-alkyl-10-carbomethoxy-β-ionones under basic conditions to yield 2-oxatricyclo[4,4,0,01.5]-decane derivatives reveals a method for isomerization and cycloaddition reactions that contribute to the field of synthetic chemistry (Kim, Hayase, & Isoe, 1983).

NMR Studies and Structural Characterization

NMR techniques have been employed to study the structure and dynamics of 1-azatricyclo[3.3.1.13-7]decane derivatives, providing insights into stereo and stereoelectronic effects. The detailed proton and carbon chemical shift assignments offer a foundation for understanding the structural nuances of similar compounds (Fernández et al., 1989).

Superacid-Assisted Chemistry

Research into the superacid-assisted chemistry of tetramethylhexathiaadamantane has led to the formation and trapping of a sulfur-stabilized carbodication, resulting in the synthesis of new oxapentathiaadamantanes. This study showcases the potential for creating novel cyclic compounds through the use of superacids (Miller, Jeon, Wilson, & Athans, 1999).

Synthesis of Diazatricyclodecane Agonists

The design and synthesis of diazatricyclodecane agonists for the G-protein-coupled receptor 119 highlight the potential pharmaceutical applications of cyclic compounds. The development of a multigram scale synthesis using a Hofmann-Löffler-Freytag reaction underscores the relevance of cyclic structures in drug discovery and development (Darout et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

9-oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.BrH/c1-2-6-8-4-3-7(10-8)5(1)9-6;/h5-9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYAGBBDJODUHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C1N2)O3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2519286.png)

![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/no-structure.png)

![N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2519290.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile](/img/structure/B2519291.png)

![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2519300.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)